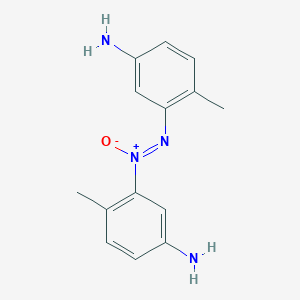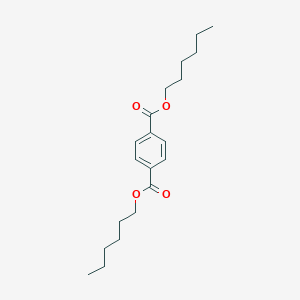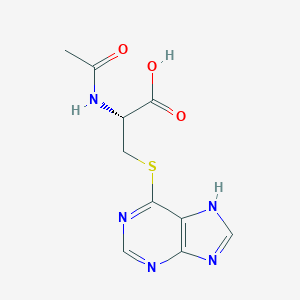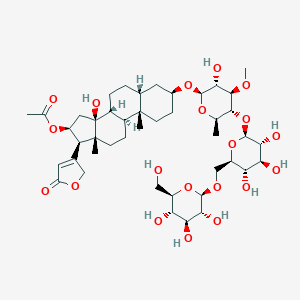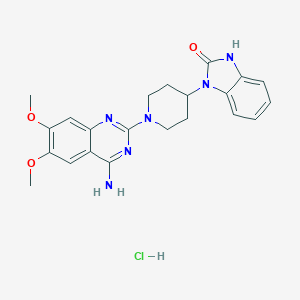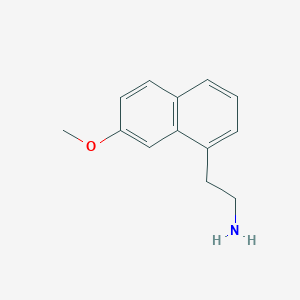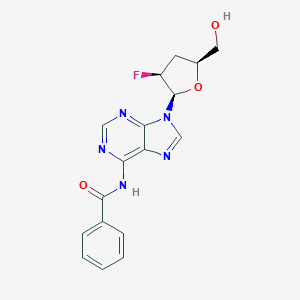
9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine, also known as FMAU, is a nucleoside analog that has been widely studied for its potential applications in cancer therapy. FMAU is a synthetic compound that is structurally similar to the natural nucleoside adenosine. It has been shown to have potent antiviral and anticancer activities, making it a promising candidate for further development.
作用机制
9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine works by inhibiting DNA synthesis in cancer cells. It is a nucleoside analog, which means that it is structurally similar to the natural nucleosides that are used to build DNA. When 9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine is incorporated into DNA, it disrupts the normal structure of the DNA molecule, which prevents further DNA synthesis. This leads to cell death in cancer cells.
Biochemical and Physiological Effects:
9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit DNA synthesis in cancer cells, which leads to cell death. It has also been shown to have antiviral activity against a variety of viruses, including HIV and hepatitis B. Additionally, 9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine has been shown to have low toxicity in normal cells, making it a promising candidate for further development.
实验室实验的优点和局限性
One of the main advantages of 9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine is its potent antitumor activity. It has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further development. Additionally, 9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine has been shown to have low toxicity in normal cells, which is important for cancer therapy. However, one of the limitations of 9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine is its low solubility, which can make it difficult to work with in lab experiments.
未来方向
There are a number of future directions for research on 9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine. One area of research is the development of new synthetic methods for 9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine that can improve its solubility and make it easier to work with in lab experiments. Another area of research is the development of new formulations of 9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine that can improve its bioavailability and efficacy in cancer therapy. Additionally, there is a need for further studies to determine the optimal dosing and administration of 9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine in cancer therapy. Overall, 9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine is a promising candidate for further development as a cancer therapy, and there is a need for continued research in this area.
合成方法
9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. Both methods have been successfully used to produce 9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine in high yields.
科学研究应用
9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine has been extensively studied for its potential applications in cancer therapy. It has been shown to have potent antitumor activity in a variety of cancer cell lines, including breast, lung, and prostate cancer. 9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine works by inhibiting DNA synthesis, which leads to cell death in cancer cells. It has also been shown to have antiviral activity against a variety of viruses, including HIV and hepatitis B.
属性
CAS 编号 |
132722-93-1 |
|---|---|
产品名称 |
9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine |
分子式 |
C17H16FN5O3 |
分子量 |
357.34 g/mol |
IUPAC 名称 |
N-[9-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C17H16FN5O3/c18-12-6-11(7-24)26-17(12)23-9-21-13-14(19-8-20-15(13)23)22-16(25)10-4-2-1-3-5-10/h1-5,8-9,11-12,17,24H,6-7H2,(H,19,20,22,25)/t11-,12-,17+/m0/s1 |
InChI 键 |
MEJGKVAHHHDBIU-NVGCLXPQSA-N |
手性 SMILES |
C1[C@H](O[C@H]([C@H]1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO |
SMILES |
C1C(OC(C1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO |
规范 SMILES |
C1C(OC(C1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO |
其他 CAS 编号 |
132722-93-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-Hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B159433.png)
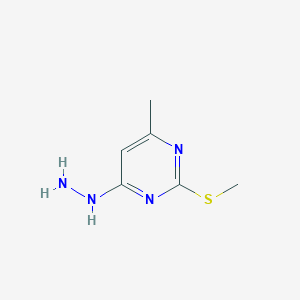

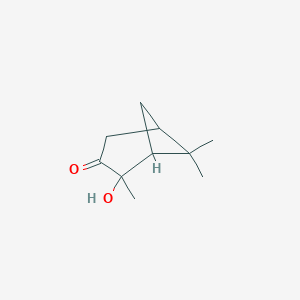
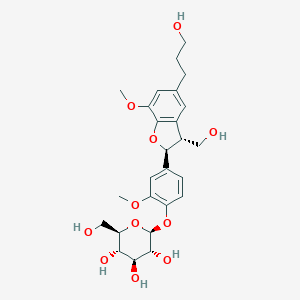

![(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(Diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B159448.png)
